molecular formula C16H14I2N2O2 B324225 2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide

2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide

Katalognummer: B324225
Molekulargewicht: 520.1 g/mol
InChI-Schlüssel: RRWOITWIXNIPRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide is a complex organic compound with the molecular formula C16H14I2N2O2 and a molecular weight of 520.1 g/mol . This compound is characterized by the presence of iodine atoms and benzamide groups, making it a significant molecule in various chemical and biological research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide typically involves the reaction of 2-iodobenzoyl chloride with 2-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with ethylenediamine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the iodine atoms.

    Oxidation Products: Compounds with higher oxidation states.

    Reduction Products: Compounds with lower oxidation states.

Wissenschaftliche Forschungsanwendungen

2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-iodobenzamide
  • 2-iodo-N-phenylbenzamide
  • 2-iodobenzoyl chloride

Uniqueness

2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide is unique due to its specific structure, which includes two iodine atoms and an amide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C16H14I2N2O2

Molekulargewicht

520.1 g/mol

IUPAC-Name

2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide

InChI

InChI=1S/C16H14I2N2O2/c17-13-7-3-1-5-11(13)15(21)19-9-10-20-16(22)12-6-2-4-8-14(12)18/h1-8H,9-10H2,(H,19,21)(H,20,22)

InChI-Schlüssel

RRWOITWIXNIPRR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2I)I

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.